Boc-D-Arg(Mtr)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

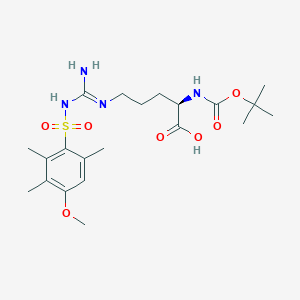

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZHJRGYWGPJSD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651179 | |

| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200122-49-2 | |

| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Nα-tert-butyloxycarbonyl-D-arginine(NG-4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, commonly known as Boc-D-Arg(Mtr)-OH. This protected amino acid is a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy, enabling the controlled incorporation of D-arginine into peptide sequences.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidinium side chain of D-arginine.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄N₄O₇S | [1] |

| Molecular Weight | 486.58 g/mol | [1] |

| CAS Number | 200122-49-2 | |

| Appearance | White to slight yellow to beige powder | [1] |

| Optical Rotation (α 25/D, c=1 in methanol) | +2.0 to +4.0° | [1] |

| Purity (TLC) | ≥ 98% | [1] |

| Storage Temperature | -15°C to 25°C | [1][2] |

Solubility and Spectroscopic Data

Quantitative solubility data for this compound is not extensively published. However, for the closely related L-isomer, Boc-L-Arg(Mtr)-OH, the solubility in DMSO has been determined.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |

| DMSO | 116.67 | 239.78 | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility. | [3] |

| Proton Signal | Chemical Shift (δ ppm) |

| Boc CH₃ | 1.36 (br s) |

| Ar CH₃ | 2.2 (br d), 2.55 (br d) |

| Aliphatic CH, CH₂ | 1.17 (br m), 1.68 (br m), 2.72 (br m), 3.0 (br m), 3.82 (br m), 4.2 (m) |

| Ar CH | 6.9 (br s), 7.2 (br m) |

| NH | 8.0 (br m) |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Boc/Bzl strategy of SPPS. The Boc group provides temporary protection of the α-amino group, which is removed at each cycle of peptide chain elongation, while the Mtr group offers semi-permanent protection of the arginine side chain.

Experimental Protocols

1. Coupling of this compound

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Reagents and Materials:

-

Peptide-resin with a free amine

-

This compound (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, 3 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIEA, 6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

-

-

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIEA to the amino acid/coupling reagent mixture and allow for a short pre-activation period (typically 1-2 minutes).

-

Drain the DMF from the swollen resin and add the activated this compound solution.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

If the Kaiser test is positive, extend the coupling time or perform a second coupling with a fresh solution of activated this compound.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

2. Deprotection of the Mtr Group and Cleavage from Resin

The Mtr group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids.

-

Reagents and Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., phenol, thioanisole, water, triisopropylsilane - TIS)

-

Cold diethyl ether

-

Cleavage vessel

-

-

Procedure:

-

Wash the final peptidyl-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common mixture for Mtr group removal is TFA/phenol/thioanisole/water (e.g., 88:5:5:2 v/v/v/v). The choice of scavengers depends on the peptide sequence.

-

Add the cleavage cocktail to the dried resin in a cleavage vessel.

-

Stir the mixture at room temperature. The cleavage of the Mtr group can be slow and may require several hours (e.g., 4-8 hours).

-

Monitor the deprotection by HPLC analysis of a small aliquot.

-

Once cleavage is complete, filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and organic byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Potential Side Reactions

A known side reaction associated with the cleavage of Mtr and other sulfonyl-based protecting groups from arginine is the O-sulfonation of unprotected serine and threonine residues. This can be minimized by the use of appropriate scavengers in the cleavage cocktail.

Signaling Pathways and Biological Activity

This compound is a synthetic, protected amino acid derivative designed for use as a building block in chemical synthesis. There is no evidence to suggest its direct involvement in any biological signaling pathways or that it possesses intrinsic biological activity. Its role is confined to being a component in the synthesis of peptides, which may in turn have biological functions.

Visualizations

References

A Comprehensive Technical Guide to Boc-D-Arg(Mtr)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-D-arginine(Mtr)-OH (Boc-D-Arg(Mtr)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and comprehensive experimental protocols for its use in the synthesis of peptides containing D-arginine residues.

Introduction

This compound is a protected amino acid derivative used in the Boc/Bzl strategy of solid-phase peptide synthesis. The D-configuration of the arginine residue is often incorporated into synthetic peptides to enhance enzymatic stability and modify biological activity. The bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides robust protection for the highly basic and nucleophilic guanidinium side chain of arginine, preventing undesirable side reactions during peptide chain elongation.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 200122-49-2 | [1][2] |

| Molecular Formula | C₂₁H₃₄N₄O₇S | [1] |

| Molecular Weight | 486.6 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature or -15°C | [1][3] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). | [2] |

Application in Peptide Synthesis

This compound is primarily utilized in the Boc-based solid-phase synthesis of peptides. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group and is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA). The Mtr group, on the other hand, is a semi-permanent protecting group for the arginine side chain. It is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under strong acidic conditions during the final cleavage of the peptide from the resin.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

General Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

Materials:

-

Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

-

Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, anisole)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x).[4]

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 2 minutes.[4]

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling (incorporating this compound):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.

-

Add the activation mixture to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the Mtr group, longer coupling times or the use of more potent coupling reagents may be necessary.

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus complete coupling. If the test is positive, the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Final Cleavage and Deprotection of the Mtr Group

This protocol describes the cleavage of the peptide from the resin and the removal of the Mtr and other side-chain protecting groups. In the context of Boc-SPPS, the Mtr group is typically removed during the final strong acid cleavage step.

Procedure:

-

Final Boc Deprotection: After the final coupling step, perform the N-terminal Boc deprotection as described in the general cycle.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common and effective method is the use of anhydrous Hydrogen Fluoride (HF). This procedure requires specialized equipment and safety precautions.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel.

-

Cool the vessel to -5 to 0 °C.

-

Slowly distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours. The Mtr group is cleaved under these strong acid conditions.

-

Remove the HF by evaporation under a vacuum.

-

-

Alternative TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF, though it is also highly corrosive. The peptide-resin is treated with a mixture of TFMSA, TFA, and scavengers.

-

-

Peptide Precipitation and Washing:

-

After removal of the strong acid, the resin is washed with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

The crude peptide is then precipitated from the ether and collected by filtration or centrifugation.

-

-

Peptide Extraction and Purification:

-

The crude peptide is extracted from the resin using a suitable solvent, such as a dilute aqueous acetic acid solution.

-

The extracted peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

Caption: General workflow for a single cycle of Boc-SPPS.

Caption: Final cleavage and deprotection workflow for peptides containing Arg(Mtr).

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Boc-D-Arg(Mtr)-OH: Properties, Synthesis Protocols, and Applications

This technical guide provides a comprehensive overview of Nα-Boc-Nδ-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, commonly known as this compound. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-arginine residues into peptide sequences. The Mtr group provides robust protection for the guanidinium side chain of arginine, which is essential for preventing side reactions during synthesis. This guide details the physicochemical properties of this compound, provides in-depth experimental protocols for its use in Boc-SPPS, and explores its application in the synthesis of bioactive peptides, such as antithrombotic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 486.58 g/mol |

| Molecular Formula | C₂₁H₃₄N₄O₇S |

| CAS Number | 200122-49-2 |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Storage Temperature | -20°C |

| Optical Rotation (for L-isomer) | +2.0 to +4.0° (c=1 in methanol)[1] |

| Solubility (for L-isomer) | Soluble in DMF[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in Boc-based solid-phase peptide synthesis.

General Cycle for Boc-SPPS

This protocol outlines a single cycle for the addition of an amino acid to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

- Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

- Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[2]

- Wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).

3. Neutralization:

- Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

- Wash the resin with DCM (3 times).

4. Amino Acid Coupling (Incorporating this compound):

- In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF).

- Add the activation mixture to the resin.

- Allow the coupling reaction to proceed for 1-2 hours.

- Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.

5. Capping (Optional):

- If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DCM.

6. Washing:

- Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Mtr group from arginine.

1. Resin Preparation:

- After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under a vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common and effective cocktail is the TMSBr procedure, which facilitates the removal of the Mtr group.[3][4]

- TMSBr Cleavage Cocktail (per 100 mg of peptide-resin):

- 250 µL of ethanedithiol (EDT)

- 50 µL of m-cresol

- 590 µL of thioanisole

- 3.75 mL of TFA

- Cool the mixture in an ice bath.

- Add 660 µL of trimethylsilyl bromide (TMSBr).[3]

3. Cleavage Reaction:

- Add the cooled cleavage cocktail to the dried peptide-resin at 0°C.

- Allow the mixture to stand for 15-60 minutes under a nitrogen atmosphere.[3]

4. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate.

- Wash the resin with small portions of TFA.

- Combine the filtrates and precipitate the peptide by adding 8-10 times the volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

- Dry the crude peptide under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow

The following diagram illustrates the general workflow of a single cycle in Boc-based solid-phase peptide synthesis.

Application in Antithrombotic Peptide Synthesis: Targeting the Coagulation Cascade

This compound is a valuable precursor for the synthesis of peptides with antithrombotic activity.[5] Many such peptides function by inhibiting key enzymes in the coagulation cascade. The diagram below shows a simplified representation of the coagulation cascade, highlighting the central role of thrombin and its inhibition by a synthesized arginine-containing peptide. Direct specific inhibitors of thrombin are often peptides based on the D-Phe-Pro-Arg sequence.[6]

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginine inhibits hemostasis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Peptides as inhibitors of thrombin coagulation activity and of thrombocyte aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, commonly abbreviated as Boc-D-Arg(Mtr)-OH. It details the compound's chemical structure, properties, and its critical role as a building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Core Compound Identification and Properties

This compound is a protected derivative of the non-standard D-enantiomer of arginine. The protection of both the alpha-amino and the side-chain guanidinium groups allows for its precise incorporation into a growing peptide chain, preventing unwanted side reactions. The "Boc" group protects the alpha-amino function, while the "Mtr" group shields the nucleophilic side chain.

Chemical Structure and Formula

The molecule consists of a D-arginine core. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.

-

IUPAC Name : (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[3]

-

Synonyms : BOC-D-ARGININE(MTR)-OH, N-ALPHA-T-BOC-NG-(4-METHOXY-2,3,6 TRIMETHYLBENZENESULFONYL)-D-ARGININE[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 200122-49-2 | [3][5][6] |

| Molecular Weight | 486.58 g/mol | [1][4][7][8] |

| Empirical Formula | C21H34N4O7S | [1] |

| MDL Number | MFCD00151863 | [3] |

| Property | Value | Reference |

| Physical Form | White to beige powder | [1] |

| Purity | ≥98% (TLC/HPLC) | [1] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2][7] |

| Solubility | Soluble in organic solvents like DMF and DCM | [5] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a specialized reagent for Boc-based SPPS. The incorporation of arginine into peptides is challenging due to its highly basic and nucleophilic guanidinium side chain, which requires robust protection.[9]

-

Boc (tert-Butyloxycarbonyl) Group : This serves as a temporary protecting group for the α-amino function. It is stable under the basic or neutral conditions used for peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), to expose the amine for the next coupling cycle.[9][10][11]

-

Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Group : This is a semi-permanent protecting group for the arginine side chain. The Mtr group is significantly more acid-labile than other sulfonyl-based protectors like tosyl (Tos).[12] It is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under stronger acidic conditions, such as with Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin support.[10][13] The Mtr group can also be removed with a mixture of TFA and a scavenger like thioanisole.[12]

The strategic use of these two protecting groups with different acid lability is the cornerstone of the Boc-SPPS methodology, allowing for the selective and sequential construction of peptide chains.

Caption: Logic of selective deprotection for this compound.

Experimental Protocol: Incorporation via Boc-SPPS

The following is a generalized protocol for the incorporation of a single this compound residue into a peptide chain anchored to a solid support resin (e.g., PAM or Merrifield resin) during Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Swelling : Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection :

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-terminal Boc group.

-

Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.[13]

-

-

Neutralization :

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (as checked by a bromophenol blue test).

-

Wash the resin again with DCM (3x) to remove excess base.

-

-

Amino Acid Activation and Coupling :

-

In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing :

-

Perform a Kaiser test to monitor the reaction for completion (a negative test indicates a complete coupling).

-

Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

References

- 1. Boc-Arg(Mtr)-OH Novabiochem 102185-38-6 [sigmaaldrich.com]

- 2. This compound [amp.chemicalbook.com]

- 3. This compound | C21H34N4O7S | CID 28230140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS 200122-49-2: this compound | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 102185-38-6|Boc-Arg(Mtr)-OH|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

An In-depth Technical Guide on the Solubility of Boc-D-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the protected amino acid Boc-D-Arg(Mtr)-OH. Acknowledging the limited publicly available quantitative data for the D-enantiomer, this document compiles and presents information for the closely related L-enantiomer, Boc-L-Arg(Mtr)-OH, which serves as a critical reference point for researchers. This guide also outlines a detailed, standardized experimental protocol for determining solubility and includes a visual workflow to aid in the design and execution of these experiments.

Physicochemical Properties

| Property | Value |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine |

| Synonyms | This compound |

| Molecular Formula | C₂₁H₃₄N₄O₇S |

| Molecular Weight | 486.58 g/mol |

| Appearance | White to off-white powder |

Quantitative and Qualitative Solubility Data

Precise, comprehensive solubility data for this compound is not extensively published. The following table summarizes the available data, primarily for the L-enantiomer, which is expected to have very similar solubility characteristics to the D-enantiomer due to their identical physicochemical properties apart from optical rotation.

| Solvent | Enantiomer | Concentration | Method/Notes |

| Dimethyl Sulfoxide (DMSO) | L | 116.67 mg/mL (239.78 mM) | Requires sonication. The hygroscopic nature of DMSO can significantly impact solubility[1]. |

| Dimethylformamide (DMF) | Not Specified | ~243 mg/mL (approx. 500 mM) | Qualitatively described as "clearly soluble" at a concentration of 1 mmole in 2 mL. |

Note: The value for DMF is an approximation based on the qualitative description. Researchers should experimentally verify the solubility for their specific application and lot of material.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., DMSO, DMF, water, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.

-

Dilute the filtered saturated sample with the solvent as needed to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to Boc-D-Arg(Mtr)-OH for Peptide Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-D-Arg(Mtr)-OH, a critical raw material for the synthesis of arginine-containing peptides for research and drug development. This document details the properties of this compound from various suppliers, provides extensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of the peptides synthesized from this building block, with a focus on integrin signaling and antithrombotic applications.

Supplier and Specification Overview of this compound

The selection of a high-quality amino acid derivative is paramount for the successful synthesis of pure, active peptides. This compound is offered by several reputable suppliers, each with specific quality and purity profiles. Below is a comparative summary of the key quantitative data for this compound from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity (HPLC) | Purity (TLC) | Solubility | Storage Temperature |

| MilliporeSigma (Novabiochem®) | Boc-Arg(Mtr)-OH | 102185-38-6 | 486.58 | ≥98.0% | ≥98% | Clearly soluble (1 mmole in 2 ml DMF) | 15-25°C |

| ChemScene | Boc-L-Arg(Mtr)-OH | 102185-38-6 | 486.58 | ≥95% | Not specified | DMSO: 116.67 mg/mL (239.78 mM) | Room temperature |

| Santa Cruz Biotechnology | Boc-L-Arg(Mtr)-OH | 102185-38-6 | 486.58 | Not specified | Not specified | Not specified | Not specified |

| Alkali Scientific (distributor for MilliporeSigma) | Boc-Arg(Mtr)-OH | 102185-38-6 | 486.58 | Not specified | Not specified | Not specified | Not specified |

| Chempur | This compound | 200122-49-2 | 486.6 | min 95% | Not specified | Not specified | Room temperature |

| MedchemExpress | Boc-L-Arg(Mtr)-OH | 102185-38-6 | 486.58 | 99.06% | Not specified | DMSO: ≥30 mg/mL | -20°C (1 year), -80°C (2 years) |

Note: Data is compiled from publicly available information on supplier websites. For lot-specific data, please refer to the Certificate of Analysis (CoA) from the respective supplier.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis, from the initial setup to the final cleavage and purification of the target peptide.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.[3][4]

Materials:

-

Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Washing solvents (DCM, DMF, Isopropanol)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

-

Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[3]

-

-

Neutralization:

-

Wash the resin with 5-10% DIEA in DCM for 2 minutes (repeat twice).

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (2 equivalents) to the reaction vessel.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage of the Mtr Protecting Group and Resin

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Mtr group on the arginine side chain is acid-labile and is typically removed under strong acidic conditions.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., phenol, water, thioanisole, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for removing the Mtr group is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

-

Washing and Drying:

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Applications and Signaling Pathways

Arginine-containing peptides, particularly those with the Arg-Gly-Asp (RGD) sequence, play a crucial role in cell adhesion and signaling by interacting with integrin receptors.[5][6] The use of this compound allows for the synthesis of stable RGD peptide analogs for studying these pathways and for developing potential therapeutics, for instance in the context of thrombosis and cancer.

Integrin αvβ3 Signaling

Integrin αvβ3 is a key receptor involved in cell-matrix interactions, angiogenesis, and tumor metastasis.[7][8] RGD peptides are potent ligands for this receptor, and their binding triggers a cascade of intracellular signaling events.

Upon binding of an RGD-containing peptide to integrin αvβ3, the integrin undergoes a conformational change, leading to the recruitment of focal adhesion kinase (FAK) and Src family kinases. This initiates a downstream signaling cascade involving pathways such as the Ras-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival, and the PI3K-Akt pathway, which is also crucial for cell survival and growth.[9][10]

Role in Antithrombotic Activity

Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[5][11][12] Peptides containing arginine residues can act as inhibitors of thrombin, thereby exhibiting antithrombotic activity.[13] The development of synthetic peptide inhibitors of thrombin is a significant area of research for the prevention and treatment of thrombotic diseases.

The intrinsic pathway of coagulation is initiated by the contact activation of Factor XII, leading to a cascade of enzymatic reactions that ultimately generate thrombin. Thrombin then acts on fibrinogen and platelets to form a stable thrombus. Arginine-based peptide inhibitors can directly target and block the active site of thrombin, preventing it from cleaving its substrates and thus inhibiting clot formation.

Conclusion

This compound is a versatile and essential building block for the synthesis of a wide range of arginine-containing peptides. Its use in Boc-SPPS, coupled with a fundamental understanding of its chemical properties and the biological roles of the resulting peptides, empowers researchers to advance our knowledge in areas such as cell adhesion, signaling, and the development of novel therapeutics for conditions like thrombosis and cancer. The careful selection of high-purity starting materials and the application of robust synthetic and purification protocols, as outlined in this guide, are critical for achieving successful research outcomes.

References

- 1. scbt.com [scbt.com]

- 2. chempep.com [chempep.com]

- 3. 102185-38-6|Boc-Arg(Mtr)-OH|BLD Pharm [bldpharm.com]

- 4. peptide.com [peptide.com]

- 5. Thrombin Generation in Hemorrhage Control and Vascular Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. ahajournals.org [ahajournals.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Boc-D-Arg(Mtr)-OH: Safety, Handling, and Application in Peptide Synthesis

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Boc-D-Arg(Mtr)-OH, a key building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, comprehensive safety data, and a detailed experimental protocol for its application.

Physicochemical and Safety Data

This compound, with the CAS number 200122-49-2, is a protected derivative of the amino acid D-arginine.[1] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group safeguards the guanidino side chain. This dual protection is crucial for preventing undesirable side reactions during peptide synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 200122-49-2 | [1] |

| Molecular Formula | C21H34N4O7S | [1] |

| Molecular Weight | 486.6 g/mol | [1] |

| Appearance | White to off-white or beige powder | |

| Purity (Typical) | ≥95% | [1] |

| Storage Temperature | Room temperature; some suppliers recommend -15°C for long-term storage. | [1][2] |

GHS Hazard Information

The following GHS hazard information is based on data for the closely related L-isomer, Boc-L-Arg(Mtr)-OH, and should be considered relevant for the D-isomer due to the identical functional groups.

| Hazard Statement | Description | Precautionary Statement Codes |

| H315 | Causes skin irritation | P264, P280, P302+P352 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

| H351 | Suspected of causing cancer | P201, P202, P280, P308+P313, P405, P501 |

Signal Word: Warning

Hazard Classifications:

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

-

Carcinogenicity (Category 2)

Safety and Handling Workflow

Proper handling of this compound is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following diagram outlines the recommended workflow for safe handling and storage.

Caption: Figure 1. Safety and Handling Workflow for this compound

Experimental Protocol: Incorporation of this compound in Boc-SPPS

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support. This protocol may require optimization based on the specific peptide sequence and resin.

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

Isopropyl alcohol (IPA)

-

Kaiser test kit

Boc-SPPS Cycle for this compound Incorporation

The following diagram illustrates a single cycle of Boc-SPPS for the addition of an amino acid residue.

Caption: Figure 2. Boc-SPPS Cycle for Amino Acid Incorporation

Detailed Protocol

-

Resin Swelling: Swell the peptide-resin (with a free N-terminal amine if it's not the first residue) in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM. Perform a short pre-wash (2-5 minutes), drain, and then add a fresh 50% TFA/DCM solution for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual TFA.

-

Neutralization: Neutralize the resin-bound amine salt by washing with a 5-10% solution of DIEA in DCM for 2 minutes, and repeat this step once.

-

Washing: Wash the resin with DCM (3x) to remove excess DIEA.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the mixture to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection of the Mtr Group

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Mtr group, are removed. The Mtr group is acid labile and is typically removed under strong acidic conditions.[3]

-

Cleavage Cocktail: A common cleavage cocktail for Mtr group removal is a mixture of TFA with scavengers. For peptides, a typical mixture is TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5).

-

Procedure:

-

The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

-

The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is a valuable reagent for the synthesis of D-arginine-containing peptides via Boc-SPPS. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are paramount for its successful and safe application in research and drug development. The provided experimental protocol offers a robust starting point for the incorporation of this building block into synthetic peptides, with the acknowledgment that optimization may be necessary for specific sequences.

References

The Mtr Protecting Group in Arginine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the guanidino side chain of arginine is a critical consideration in solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a sulfonyl-based protecting group that has been historically utilized for this purpose. This technical guide provides an in-depth overview of the function of the Mtr protecting group in arginine chemistry, its application in peptide synthesis, and a comparative analysis with other common arginine protecting groups.

Core Function and Application

The primary function of the Mtr group is to shield the highly nucleophilic guanidino moiety of the arginine side chain during peptide synthesis. This protection prevents undesirable side reactions at the guanidino group during the coupling of amino acids. The Mtr group is compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies of SPPS.[1] In the context of Fmoc-SPPS, the Mtr group must remain stable during the repeated basic treatments used for the removal of the Fmoc group from the N-terminus of the growing peptide chain.

Cleavage of the Mtr Protecting Group

The Mtr group is cleaved from the arginine residue under strong acidic conditions, typically using trifluoroacetic acid (TFA). However, the Mtr group is significantly more stable to acid than other commonly used sulfonyl-based protecting groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc).[2][3] Complete removal of the Mtr group can necessitate prolonged exposure to TFA, often for several hours and in some cases, up to 24 hours.[2] This extended acid treatment can be detrimental to the integrity of the final peptide, especially if the sequence contains other acid-sensitive residues.

To mitigate side reactions during the lengthy cleavage process, a "cleavage cocktail" containing scavengers is typically employed. These scavengers, such as phenol, thioanisole, and water, help to quench the reactive cationic species generated during the removal of the Mtr group and other side-chain protecting groups, thus minimizing the alkylation of sensitive residues like tryptophan.[1]

Comparative Analysis of Arginine Protecting Groups

The choice of an arginine protecting group is a trade-off between stability during synthesis and the ease of removal at the final cleavage step. The table below provides a quantitative comparison of the Mtr group with the more commonly used Pbf and Pmc protecting groups.

| Protecting Group | Chemical Name | Typical Cleavage Time with TFA | Reported Peptide Yield (3h TFA treatment) | Key Advantages | Key Disadvantages |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Up to 24 hours[2] | Not reported, expected to be low | High stability during synthesis.[2] | Requires harsh and prolonged cleavage conditions, leading to an increased risk of side reactions.[1][2] |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | > 4 hours[3] | 46%[4] | More acid-labile than Mtr.[3] | Slower cleavage than Pbf, can lead to tryptophan alkylation.[4] |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | < 4 hours (often ~2 hours)[3] | 69%[4] | High acid lability allowing for rapid and clean deprotection under mild conditions.[2][4] | Steric hindrance may affect coupling efficiency in some cases. |

Experimental Protocols

Synthesis of Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Fmoc-Arg(Mtr)-OH)

Objective: To describe a general procedure for the synthesis of Fmoc-Arg(Mtr)-OH.

Materials:

-

L-Arginine

-

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Acetone

Procedure:

-

Protection of the Guanidino Group:

-

Dissolve L-arginine in an aqueous solution of sodium hydroxide.

-

Add a solution of Mtr-Cl in dioxane dropwise to the arginine solution while maintaining a basic pH with the addition of NaOH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl to precipitate the Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine.

-

Filter, wash with cold water, and dry the product.

-

-

Protection of the α-Amino Group:

-

Suspend the Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in acetone dropwise to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl to precipitate the Fmoc-Arg(Mtr)-OH.

-

Filter, wash with cold water, and dry the final product.

-

The product can be further purified by recrystallization.

-

Cleavage of the Mtr Group from a Synthesized Peptide

Objective: To provide a standard protocol for the removal of the Mtr protecting group from a peptide synthesized via Fmoc-SPPS.

Materials:

-

Mtr-protected peptide-resin

-

Cleavage Cocktail: 5% (w/w) phenol in trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Water

-

Cold diethyl ether

Procedure:

-

If the N-terminal Fmoc group is present, remove it using a standard protocol (e.g., 20% piperidine in DMF).

-

Wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.

-

Add the cleavage cocktail of 5% phenol in TFA to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed at room temperature with occasional agitation for 7.5 to 24 hours. The progress of the cleavage can be monitored by HPLC analysis of small aliquots.[5]

-

Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Evaporate the TFA from the combined filtrates under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the aqueous layer and wash it multiple times with dichloromethane to remove organic impurities.

-

Lyophilize the aqueous layer to obtain the crude deprotected peptide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of the Mtr protecting group in peptide synthesis.

References

An In-depth Technical Guide to Boc-Protected D-Arginine in Research and Development

Executive Summary: This document provides a comprehensive technical overview of Nα-tert-butyloxycarbonyl-D-arginine (Boc-D-arginine) and its derivatives, essential building blocks in synthetic chemistry. Due to the highly basic and nucleophilic nature of the arginine side chain, robust protection strategies are critical for successful peptide synthesis. This guide details the chemical properties, synthesis protocols, and diverse applications of Boc-D-arginine, with a focus on its pivotal role in Solid-Phase Peptide Synthesis (SPPS) and drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries who utilize peptide chemistry in their work.

Introduction to Boc-Protected D-Arginine

The incorporation of arginine into synthetic peptides is a frequent requirement for developing novel therapeutics and research tools. The D-enantiomer, D-arginine, is often used to enhance peptide stability against enzymatic degradation. However, the unique properties of its guanidinium side chain—which is highly basic and nucleophilic—necessitate a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence.[1][2]

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in Solid-Phase Peptide Synthesis (SPPS), known as Boc/Bzl chemistry.[1] The Boc group serves as a temporary shield for the α-amino group of the amino acid. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic and neutral conditions used for peptide bond formation.[1][2][3] This differential stability, known as orthogonality, is fundamental to the stepwise elongation of the peptide chain.

The Need for Side-Chain Protection

While the α-amino Boc group provides temporary protection, the guanidino side chain of arginine requires a semi-permanent protecting group to mask its high basicity and nucleophilicity throughout the synthesis.[1] Various protecting groups compatible with the Boc-SPPS strategy have been developed for this purpose, including Tosyl (Tos), Nitro (NO2), and even additional Boc groups.[1][4][5] These groups are stable to the repeated TFA treatments used to remove the α-amino Boc group but can be cleaved during the final step under strong acidic conditions, such as with hydrofluoric acid (HF).[1][5]

Chemical Properties and Specifications

Boc-D-arginine is available in various forms, most commonly as a hydrochloride salt to improve handling and stability. Side-chain protected derivatives are selected based on the specific requirements of the synthesis.

Physicochemical Data

Quantitative data for the most common forms of Boc-D-arginine are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Nα-Boc-D-arginine Hydrochloride Hydrate

| Property | Value | References |

| CAS Number | 204070-00-8 | [6] |

| Molecular Formula | C₁₁H₂₂N₄O₄·HCl·H₂O | [6] |

| Molecular Weight | 328.8 g/mol | [6][7][8] |

| Appearance | White crystalline powder | [6][7] |

| Melting Point | 176-178 °C | [7][9] |

| Solubility | Soluble in water, DMSO, and methanol | [7][9] |

| Optical Rotation | [α]D20 = +8 ± 2º (c=1 in H₂O) | [6] |

Table 2: Physicochemical Properties of Common Side-Chain Protected Boc-D-Arginine Derivatives

| Derivative Name | Structure | Molecular Formula | Molecular Weight | Melting Point | Key Features & Refs |

| Boc-D-Arg(Tos)-OH | Nα-Boc-Nω-tosyl-D-arginine | C₁₈H₂₈N₄O₆S | 428.5 g/mol | 107-109 °C | Standard protection, cleaved by HF.[4][5] |

| Boc-D-Arg(NO2)-OH | Nα-Boc-Nω-nitro-D-arginine | C₁₁H₂₁N₅O₆ | 319.3 g/mol | N/A | Stable to various acids, but cleavage can lead to side products.[5][10][11] |

| Boc-D-Arg(Boc)₂-OH | Nα,Nω,Nω'-tris-Boc-D-arginine | C₂₁H₃₈N₄O₈ | 474.6 g/mol | 116-120 °C | Masks basicity effectively; requires strong acid for full deprotection.[1][12][13] |

Core Application: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-arginine is as a fundamental building block in the Boc/Bzl strategy for SPPS. This method involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer resin.[3]

The Boc-SPPS Workflow

The synthesis proceeds in cycles, with each cycle adding one amino acid residue to the growing peptide chain. The logical workflow for a single cycle is illustrated below.

Caption: Workflow of a single cycle in Boc-SPPS.

Experimental Protocol: Single Coupling Cycle with Boc-D-Arginine

The following is a generalized protocol for the incorporation of a Boc-D-arginine derivative (e.g., Boc-D-Arg(Tos)-OH) onto a resin-bound peptide chain.

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a terminal Boc-protected amino acid. Swell the resin in a suitable solvent like Dichloromethane (DCM).

-

Deprotection:

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to cleave the N-terminal Boc group.[1][3]

-

This step exposes a protonated α-amino group (an ammonium salt) at the N-terminus of the peptide.

-

Filter and wash the resin extensively with DCM to remove residual TFA and the cleaved Boc byproducts.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of a hindered base, typically N,N-Diisopropylethylamine (DIEA), in DCM for 5-10 minutes.[3]

-

This step deprotonates the terminal ammonium group to generate a free, nucleophilic amine ready for coupling.

-

Filter and wash the resin with DCM to remove excess base and the corresponding salt.

-

-

Coupling:

-

In a separate vessel, pre-activate the incoming Boc-D-Arg(Side-Chain-Protected)-OH (typically 2-4 equivalents) with a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or HBTU in a solvent like DCM or N,N-Dimethylformamide (DMF).

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the reaction to proceed for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

-

-

Washing:

-

Filter the resin and wash it thoroughly with alternating solvents (e.g., DMF, DCM, Methanol) to remove excess reagents, byproducts (like DCU if DCC is used), and unreacted amino acid.[1]

-

The resin is now ready for the next coupling cycle, starting again with the deprotection step.

-

Orthogonal Protection and Final Cleavage

The success of Boc-SPPS relies on the orthogonal stability of the different protecting groups. The α-Boc group is acid-labile, while the side-chain protecting groups (like Tos, NO2, or additional Boc groups) and the resin linker are stable to TFA but are cleaved by very strong acids.[1][2][3]

Caption: Orthogonal protection and deprotection strategy in Boc-SPPS.

Applications in Drug Development and Research

Boc-protected D-arginine is not merely a synthetic tool; it is an enabling reagent for the creation of complex biomolecules with significant therapeutic and research potential.

Synthesis of Therapeutic Peptides

The compound is a key building block in the synthesis of peptide-based drugs.[6] Its use allows for the creation of peptides with enhanced stability and bioavailability.[6] Notable applications include the development of:

-

Anticoagulants: Peptides that act as direct thrombin inhibitors, such as Bivalirudin, can be synthesized using a Boc-SPPS strategy where Boc-arginine is a critical component.[2]

-

Oncology Therapeutics: Peptides containing the Arg-Gly-Asp (RGD) sequence are potent inhibitors of integrin receptors involved in tumor growth and metastasis.[2] Boc-D-Arg is used to synthesize stable RGD analogs for cancer research.

-

Immunology and Vaccines: It serves as a building block for creating synthetic peptides used in vaccines and immunotherapies.[6]

Prodrug Development

Boc-protected arginine derivatives have been used in the synthesis of amino acid prodrugs.[12][14] For example, they have been attached to cytotoxic anthraquinones to create anticancer agents that can be selectively activated within tumor cells.[12][14]

Bioconjugation and Protein Engineering

The compound is utilized in bioconjugation processes to attach biomolecules to drugs, surfaces, or imaging agents.[4][6] In protein engineering, it can be used to introduce specific functional groups into proteins, thereby enhancing their stability or activity for therapeutic use.[4][15]

Caption: High-level pathway from Boc-D-arginine to R&D applications.

Conclusion

Boc-protected D-arginine and its side-chain protected derivatives are indispensable reagents in modern organic and medicinal chemistry. Their well-defined properties and central role in the robust Boc/Bzl SPPS strategy provide chemists with a reliable method for synthesizing complex arginine-containing peptides. From fundamental research on protein structure to the development of next-generation peptide therapeutics and prodrugs, Boc-D-arginine continues to be a critical component in advancing scientific discovery and improving human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. Boc-L-Arginine.HCl.H2O | C11H25ClN4O5 | CID 2729004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-BOC-D-Arginine Hcl (Boc-L-Arg-OH.HCl) BP EP USP CAS 35897-34-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. raybiotech.com [raybiotech.com]

- 11. peptide.com [peptide.com]

- 12. caymanchem.com [caymanchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Boc-Arg(Boc)2-OH (symmetrical) | 108787-91-3 | FT180863 [biosynth.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Storage of Boc-D-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for Nα-Boc-D-arginine(Mtr)-OH, a critical building block in solid-phase peptide synthesis. Proper storage is paramount to maintaining its chemical integrity, ensuring experimental reproducibility, and preserving its utility in the development of peptide-based therapeutics. This document synthesizes data from various suppliers and best-practice guidelines for handling protected amino acids.

Core Principles of Storage

The stability of Boc-D-Arg(Mtr)-OH, like many protected amino acids, is primarily influenced by temperature, moisture, and light. As a lyophilized powder, it is relatively stable, but its hygroscopic nature and the sensitivity of the arginine side chain necessitate careful handling and storage to prevent degradation.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, compiled from various technical data sheets.

| Form | Condition | Temperature | Duration | Source |

| Solid (Lyophilized Powder) | Short-term | Room Temperature (15-25°C) | Weeks to months | [1][2][3] |

| Long-term | Refrigerated | 2-8°C (or 5°C) | [1] | |

| Long-term (Optimal) | Frozen | -15°C to -20°C | [4][5][6][7] | |

| In Solvent (e.g., DMSO) | Stock Solution | Frozen | -20°C | Up to 1 year |

| Stock Solution | Deep-Frozen | -80°C | Up to 2 years |

Note: While some suppliers indicate room temperature storage is acceptable, for long-term preservation and to minimize the risk of degradation, storing at -20°C is the most recommended practice for lyophilized protected amino acids.[4][5]

Experimental Protocol: Handling and Preparation of this compound

This protocol outlines the best practices for handling the lyophilized powder and preparing stock solutions to ensure the compound's stability.

Materials:

-

Vial of this compound

-

Desiccator

-

Spatula

-

Analytical balance

-

Appropriate solvent (e.g., DMSO, DMF)

-

Sterile, sealed vials for aliquoting

-

Inert gas (Argon or Nitrogen), optional but recommended

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator. This process can take 30-60 minutes and is crucial to prevent condensation of atmospheric moisture onto the hygroscopic powder.[5][8]

-

Weighing: Once equilibrated, open the vial in a low-humidity environment if possible. Quickly weigh the desired amount of powder. Minimize the time the container is open to reduce exposure to air and moisture.[8][9]

-

Resealing: Tightly reseal the main container immediately after weighing. For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, especially since the arginine side chain can be susceptible to oxidation.[4][9]

-

Dissolution: To prepare a stock solution, add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to the weighed powder. Ensure the solvent is of high purity and low in water content. Sonication may be used to aid dissolution if necessary.

-

Aliquoting and Storage of Solutions: Storing peptides or their derivatives in solution for extended periods is not recommended due to lower stability.[8] If a stock solution is prepared, it should be immediately aliquoted into smaller, single-use volumes. Store these aliquots in tightly sealed vials at -20°C or preferably -80°C.[10][11] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[4]

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

References

- 1. peptide.com [peptide.com]

- 2. Boc-Arg(Mtr)-OH Novabiochem 102185-38-6 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. genscript.com [genscript.com]

- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 6. This compound [amp.chemicalbook.com]

- 7. This compound CAS#: [chemicalbook.com]

- 8. bachem.com [bachem.com]

- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Boc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A foundational technique in peptide chemistry, Boc-SPPS remains a robust and reliable method, particularly for the synthesis of long and complex peptide sequences. This document details the core chemistry, experimental protocols, quantitative data, and potential challenges associated with this methodology.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing, enabling the use of a large excess of reagents to drive reactions to completion.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for their removal.[2][3] This differential acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1]

The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[4]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[1][2]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue, forming a peptide bond.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][3]

The Boc SPPS Cycle: A Step-by-Step Workflow

The repetitive nature of SPPS lends itself to automation, though manual synthesis is also common. The following diagram illustrates the key steps in a single cycle of Boc-SPPS.

Chemical Mechanisms in Boc-SPPS

A deeper understanding of the chemical transformations occurring at each step is crucial for troubleshooting and optimizing the synthesis.

Nα-Boc Deprotection Mechanism

The Boc group is removed by acidolysis, typically with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine as its TFA salt.[6][7]

Peptide Bond Formation (Coupling)

The formation of the amide bond between the incoming Boc-amino acid and the N-terminal amine of the resin-bound peptide requires the activation of the carboxylic acid group. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used.[8] More recently, phosphonium and aminium salts like BOP and HBTU have become popular due to their high efficiency and suppression of side reactions.[9]

Quantitative Data in Boc-SPPS

The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the desired full-length peptide. The following tables provide typical quantitative data for key steps in Boc-SPPS.

| Parameter | Value | Reference |

| Resin Loading | 0.5 - 1.0 mmol/g | [10] |

| Boc-Amino Acid Excess | 2 - 4 equivalents | [11] |

| Coupling Reagent Excess | 2 - 4 equivalents | [11] |

| Base (DIEA) Excess | 4 - 6 equivalents | [11] |

| Deprotection Reagent | 25-50% TFA in DCM | [4] |

| Neutralization Reagent | 5% DIEA in DCM | [7] |

| Step | Reagent(s) | Typical Duration | Temperature |

| Resin Swelling | DCM or DMF | 30 - 120 minutes | Room Temperature |

| Nα-Boc Deprotection | 50% TFA in DCM | 30 minutes | Room Temperature |

| Neutralization | 5% DIEA in DCM | 2 x 5 minutes | Room Temperature |

| Coupling | Boc-AA, Coupling Reagent, DIEA | 1 - 2 hours | Room Temperature |

| Final Cleavage (HF) | Anhydrous HF with scavengers | 1 - 2 hours | 0°C |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in manual Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.[12]

-

Place the desired amount of resin (e.g., Merrifield, PAM, BHA, or MBHA) in a reaction vessel.[1]

-

Add dichloromethane (DCM) to swell the resin for 1-2 hours.[1]

-

Wash the resin several times with DCM to remove any impurities.[1]

Attachment of the First Amino Acid (C-terminal)

The first Boc-protected amino acid is covalently linked to the resin. For Merrifield resin, the cesium salt method is commonly employed to prevent racemization.[10]

-

Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).[1]

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[1]

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, and methanol, then dry under vacuum.